Dybowskin-3 , Brevinin-2DYc
Beschreibung
Dybowskin-3 is an antimicrobial peptide (AMP) isolated from the skin secretions of Rana dybowskii, a frog species native to Northeast Asia. Structurally, it belongs to the Brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal "Rana box" motif (Cys-Lys-X-Cys) linked via a disulfide bond . Dybowskin-3 shares seven highly conserved amino acid residues with other Brevinin-2 peptides, which are critical for its α-helical stability and membrane-disruptive activity against pathogens .
Brevinin-2DYc is a synthetic variant of the Brevinin-2 family, optimized for enhanced antimicrobial efficacy. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its MIC (minimum inhibitory concentration) values range from 32.3 μM (for S. aureus) to 82.5 μM (for C. albicans), as shown in experimental studies .
Eigenschaften
Bioaktivität |
Antibacterial, Antifungal |
|---|---|
Sequenz |
GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The Brevinin-2 family shares a conserved α-helical structure and the Rana box motif, which facilitate membrane pore formation in microbial targets. However, variations in amino acid sequences, hydrophobicity, and charge distribution significantly influence their antimicrobial potency, selectivity, and hemolytic activity. Below is a comparative analysis of Dybowskin-3, Brevinin-2DYc, and other Brevinin-2 analogs:
Table 1: Key Properties of Dybowskin-3, Brevinin-2DYc, and Related Peptides
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) | Hemolytic Activity (HC50) | Key Structural Features |
|---|---|---|---|---|---|
| Dybowskin-3 | ~8–16 μM* | ~16–32 μM* | ~32–64 μM* | Moderate (~50 μM) | Conserved Rana box; high helical stability |
| Brevinin-2DYc | 32.3 μM | 37.5 μM | 82.5 μM | High (~25 μM) | Extended C-terminal; cationic charge |
| Brevinin-2-OW2 | 4.9 μM | 3.3–6.6 μM | 28.7 μM | Low (>100 μM) | Short sequence; low hydrophobicity |
| Brevinin-2-OA3 | 6.7 μM | 3–13 μM | 31.5 μM | Moderate (~75 μM) | High hydrophobic moment |
| Brevinin-2RE1 | 35.9 μM | 20–50 μM | 103.8 μM | Very High (~15 μM) | Long helical domain; amphipathic structure |
Key Findings
Potency Against Pathogens :
- Brevinin-2-OW2 demonstrates the highest potency (MIC: 3.3–6.6 μM for E. coli), likely due to its shorter sequence and optimized charge distribution, which enhances microbial membrane penetration .
- Dybowskin-3, while less potent than Brevinin-2-OW2, shows balanced activity across bacterial and fungal strains, attributed to its conserved residues stabilizing the α-helix .
This correlates with their extended hydrophobic regions, which disrupt eukaryotic membranes . Dybowskin-3 and Brevinin-2-OA3 show moderate hemolysis, suggesting a better therapeutic index for systemic applications .
Structural Determinants of Activity :
- Hydrophobicity : Higher hydrophobic moments (e.g., Brevinin-2-OA3) improve antimicrobial activity but increase hemolysis .
- Cationic Charge : Positively charged residues (e.g., lysine in Brevinin-2DYc) enhance binding to negatively charged microbial membranes .
- Stability : Dybowskin-3’s conserved residues and disulfide bonds confer protease resistance, a critical advantage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
